molecular formula C12H12N2O2 B1457253 Ethyl 5-aminoquinoline-2-carboxylate CAS No. 1447608-15-2

Ethyl 5-aminoquinoline-2-carboxylate

Cat. No.: B1457253
CAS No.: 1447608-15-2
M. Wt: 216.24 g/mol
InChI Key: QQBFJPGBXDDRAO-UHFFFAOYSA-N
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Description

Ethyl 5-aminoquinoline-2-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-aminoquinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline ring with an amino group and a carboxylate ester functional group. Its molecular formula is C11H12N2O2C_{11}H_{12}N_{2}O_{2}. The unique structure contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Target Interactions

Quinoline-based compounds, including this compound, are known to interact with multiple biological targets. These interactions can lead to various cellular changes and influence several biochemical pathways:

  • Anticancer Activity : this compound has shown significant inhibitory effects on tumor cell proliferation and migration. In vitro studies have demonstrated its ability to induce early apoptosis in cancer cells, particularly in human cervical (HeLa) and colon (HT-29) cancer cell lines .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, contributing to its therapeutic potential.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
AnticancerInhibits tumor cell growth and migration; induces apoptosis in cancer cells .
AntimicrobialExhibits activity against various microbial strains.
Anti-inflammatoryPotential to reduce inflammation based on preliminary studies.
AntioxidantMay protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of this compound significantly inhibited colony formation in HeLa cells with an IC50 value of approximately 0.737μM0.737\,\mu M . This indicates strong potential for further development as an anticancer agent.
  • Antimicrobial Activity : Research has shown that quinoline derivatives exhibit broad-spectrum antimicrobial activity. This compound's structural features enhance its interaction with bacterial targets, leading to effective inhibition of growth.
  • Inflammation Models : Inflammation-related assays indicated that the compound could modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.

Properties

IUPAC Name

ethyl 5-aminoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-7-6-8-9(13)4-3-5-10(8)14-11/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBFJPGBXDDRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC(=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.